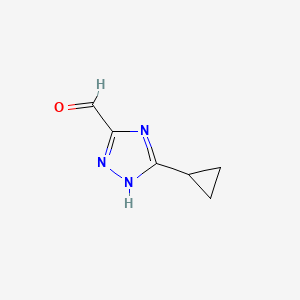

3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde

Description

BenchChem offers high-quality 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-1H-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c10-3-5-7-6(9-8-5)4-1-2-4/h3-4H,1-2H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFNRKKPUXHBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde

Executive Summary

3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde (CAS: 1553916-85-0 ) is a critical heterocyclic intermediate in medicinal chemistry, particularly valued for its role in fragment-based drug discovery (FBDD).[1][2] It serves as a bioisosteric scaffold, replacing unstable or metabolically labile aromatic aldehydes in the synthesis of LSD1 (Lysine-specific demethylase 1) inhibitors , antimicrobial agents, and antitubercular drugs.

This guide details the structural dynamics, validated synthetic pathways, and reaction profiling of this compound, designed for researchers requiring high-purity building blocks for lead optimization.

Chemical Architecture & Tautomerism

Structural Identity

-

IUPAC Name: 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde[1][2][3]

-

Molecular Formula: C₆H₇N₃O

-

Molecular Weight: 137.14 g/mol

-

SMILES: O=CC1=NC(C2CC2)=NN1 (Major tautomer representation)

Tautomeric Equilibrium

The 1,2,4-triazole ring exists in a dynamic equilibrium between the 1H, 2H, and 4H tautomers. For 3,5-disubstituted triazoles, the 1H-tautomer is generally thermodynamically favored in the solid state and in polar aprotic solvents (DMSO, DMF).

-

1H-Tautomer: Hydrogen on N1 (adjacent to C5-CHO). Stabilized by intramolecular H-bonding between N1-H and the carbonyl oxygen.

-

4H-Tautomer: Hydrogen on N4. Less common due to steric repulsion between the C3/C5 substituents and the N4-H.

Implication for Reactivity: In alkylation reactions, the tautomeric ratio dictates regioselectivity (N1 vs. N2 alkylation), often requiring specific base/solvent combinations to control.

Physicochemical Profile

| Property | Value (Experimental/Predicted) | Significance |

| Appearance | White to off-white solid | Indicates high purity; yellowing suggests oxidation. |

| Melting Point | 145–150 °C | High crystallinity due to intermolecular H-bonding. |

| LogP (Calc) | ~0.65 | Moderate lipophilicity; ideal for CNS drug penetration. |

| pKa (Acidic) | ~9.5 (NH) | Deprotonates with weak bases (K₂CO₃). |

| pKa (Basic) | ~2.5 (N-protonation) | Protonates only in strong acid; stable in mild acid. |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane, Et₂O). |

Synthetic Pathways[4][5][6][7][8][9][10]

The synthesis of 3-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is challenging due to the sensitivity of the aldehyde group to the harsh conditions typically used to close the triazole ring. The most robust industrial route involves the oxidation of the corresponding alcohol or the reduction of the ester , rather than direct formylation.

Primary Route: The Ester-Reduction-Oxidation Protocol

This pathway avoids over-oxidation and allows for scalable production.

Figure 1: Step-wise synthesis from cyclopropanecarbohydrazide.

Detailed Experimental Protocol

Step 1: Formation of the Triazole Ester

-

Reagents: Cyclopropanecarbohydrazide (1.0 eq), Ethyl oxalyl chloride (1.1 eq), Triethylamine (2.0 eq), DCM (Solvent).

-

Procedure: Dissolve hydrazide in dry DCM at 0°C. Add TEA. Dropwise add ethyl oxalyl chloride. Stir 2h.

-

Cyclization: The resulting linear intermediate is cyclized using POCl₃ (reflux, 4h) or thermally in high-boiling solvent (e.g., Xylene) to yield Ethyl 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylate.

Step 2: Selective Reduction to Alcohol

-

Reagents: NaBH₄ (3.0 eq), CaCl₂ (1.5 eq) in Ethanol/THF (2:1).

-

Mechanism: The in situ generation of Ca(BH₄)₂ allows for the selective reduction of the ester to the primary alcohol without reducing the electron-deficient triazole ring.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

Step 3: Oxidation to Aldehyde

-

Reagents: Activated MnO₂ (10 eq) in DCM or Chloroform.

-

Condition: Stir at room temperature for 12–24h.

-

Purification: Filter through Celite. Evaporate solvent.[4][5][6][7] The aldehyde is typically pure enough for next steps; if not, recrystallize from EtOAc/Hexane.

-

Note: Avoid acidic oxidants (Jones reagent) to prevent degradation of the cyclopropyl ring.

-

Medicinal Chemistry Applications

LSD1 Inhibition

The 3-cyclopropyl-1,2,4-triazole moiety is a validated pharmacophore in the design of Lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors.

-

Mechanism: The cyclopropyl group provides a rigid steric bulk that fits into the hydrophobic pocket of the LSD1 active site, mimicking the phenyl ring of tranylcypromine (TCP) but with different electronic properties.

-

Aldehyde Utility: The C5-aldehyde is the "warhead" attachment point. It is commonly reacted with amines (e.g., 4-aminopiperidines) via reductive amination to link the triazole core to the FAD-binding domain interactors.

Bioisosterism

This molecule serves as a bioisostere for:

-

Benzaldehyde: Improves water solubility and metabolic stability (reduces CYP450 oxidation).

-

Thiazole-aldehydes: Offers different H-bond donor/acceptor profiles (Triazole N-H is a donor; Thiazole is an acceptor).

Reactivity & Handling

Key Reactivity

-

Aldehyde: Undergoes standard Schiff base formation, Wittig reaction (to vinyl-triazoles), and reductive amination.

-

Triazole Ring: Electron-deficient. Reacts with alkyl halides (N-alkylation) under basic conditions.

-

Note: The N1-H is acidic (pKa ~9.5). Use K₂CO₃/DMF for N-alkylation.

-

-

Cyclopropyl Ring: Stable to most nucleophiles but sensitive to strong acids (HCl, H₂SO₄) which can open the ring.

Safety & Storage

-

Hazards: Irritant (H315, H319, H335). Avoid inhalation.

-

Storage: Store at 2–8 °C under Argon/Nitrogen. Aldehydes can oxidize to carboxylic acids over time.

-

Stability: Stable for >12 months if sealed.

References

-

Chemical Identity & Properties

-

Synthetic Methodology

-

Bechara, W. S., et al. (2015).[10] "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters, 17(5), 1184–1187. Link

-

Guo, H., et al. (2021).[11][12] "Oxidant- and Metal-Free Three-Component Desulfurization and Deamination Condensation." Journal of Organic Chemistry. Link

-

-

Medicinal Chemistry Applications

Sources

- 1. chemat.com.pl [chemat.com.pl]

- 2. 1211390-33-8|3-Cyclopropyl-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 3. CAS:1366142-36-0, 3-Cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid-毕得医药 [bidepharm.com]

- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 5. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]

- 8. chemscene.com [chemscene.com]

- 9. 4-Cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde | 1781977-15-8 [sigmaaldrich.com]

- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 3-cyclobutyl-5-cyclopropyl-1H-1,2,4-triazole | C9H13N3 | CID 61338305 - PubChem [pubchem.ncbi.nlm.nih.gov]

Therapeutic potential of cyclopropyl-substituted triazole aldehydes

Therapeutic Potential of Cyclopropyl-Substituted Triazole Aldehydes A Technical Guide to a Versatile Pharmacophore and Synthetic Lynchpin

Executive Summary: The Power of the Triangle

In modern medicinal chemistry, the cyclopropyl-substituted triazole aldehyde represents a high-value "lynchpin" scaffold. It combines three distinct molecular advantages into a single intermediate:

-

The Triazole Core: A bioisostere for amides and esters that is metabolically stable and resistant to hydrolysis.

-

The Cyclopropyl Substituent: A lipophilic spacer that provides conformational restriction (the "cyclopropyl lock"), optimizing fit within hydrophobic enzyme pockets (e.g., kinases, CYP51) while improving metabolic stability compared to alkyl chains.

-

The Aldehyde Warhead/Handle: A reactive electrophile that serves as a divergence point for synthesizing hydrazones (antifungal), Schiff bases (antimicrobial), or acting as a reversible covalent inhibitor for cysteine proteases.

This guide details the structural rationale, synthetic pathways, and therapeutic applications of this scaffold, designed for researchers optimizing lead compounds in oncology and infectious disease.[1]

Molecular Architecture & Rationale

The Cyclopropyl "Lock" Effect

The cyclopropyl group is not merely a hydrophobic bulk. Its unique

-

Pharmacokinetic Benefit: It blocks metabolic dealkylation often seen with ethyl or isopropyl groups.

-

Binding Affinity: In kinase inhibitors (e.g., c-Met, VEGFR), the cyclopropyl group often fills a specific hydrophobic sub-pocket, locking the inhibitor in a bioactive conformation.

The Triazole as a Bioisostere

The 1,2,3-triazole ring (accessible via Click chemistry) mimics the peptide bond in geometry and hydrogen-bonding capabilities but is resistant to proteases. This makes it an ideal linker for connecting the "warhead" (derived from the aldehyde) to the "tail" (the cyclopropyl group).

Synthetic Ecosystem: The Aldehyde Hub

The aldehyde moiety (4-formyl-1,2,3-triazole) is the central hub from which diverse therapeutic classes diverge. The following diagram illustrates the synthetic logic flow from the precursor to active pharmaceutical ingredients (APIs).

Figure 1: Synthetic divergence from the cyclopropyl-triazole aldehyde hub. The aldehyde serves as the critical branch point for multiple therapeutic classes.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde , a representative scaffold. This method prioritizes the "Click" approach for regioselectivity (1,4-disubstitution).

Phase 1: Synthesis of Cyclopropyl Azide (In Situ)

Note: Low-molecular-weight organic azides are potentially explosive. Handle in solution behind a blast shield.

-

Reagents: Cyclopropyl bromide (10 mmol), Sodium azide (

, 15 mmol), DMSO (20 mL). -

Procedure:

-

Dissolve

in DMSO in a round-bottom flask. -

Add cyclopropyl bromide dropwise at 0°C.

-

Stir at room temperature (RT) for 24 hours.

-

Validation: Monitor by TLC (disappearance of bromide). Do not isolate the azide; use the solution directly for the next step to maximize safety.

-

Phase 2: CuAAC "Click" Reaction

-

Reagents: Propargyl alcohol (10 mmol), Copper(II) sulfate pentahydrate (

, 10 mol%), Sodium ascorbate (20 mol%), t-Butanol/Water (1:1). -

Procedure:

-

Add propargyl alcohol to the azide solution.

-

Add the

and sodium ascorbate solution.[2] The mixture will turn bright yellow/orange (active Cu(I) species). -

Stir at RT for 12 hours.

-

Workup: Dilute with water, extract with ethyl acetate (3x). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from ethanol/hexane to obtain (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol .

-

Phase 3: Oxidation to Aldehyde

-

Reagents: Triazole alcohol (from Phase 2), IBX (2-Iodoxybenzoic acid, 1.1 eq), Ethyl acetate.

-

Procedure:

-

Suspend IBX in ethyl acetate and add the alcohol.

-

Reflux at 80°C for 3 hours.

-

Mechanism:[3][4][5] IBX acts as a mild oxidant, converting the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

-

Filtration: Cool the mixture and filter off the white solid (iodosobenzoic acid byproduct).

-

Isolation: Remove solvent under reduced pressure. The resulting 1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde is typically pure enough for derivatization.

-

Therapeutic Applications & Data

The aldehyde is rarely the endpoint; its derivatives drive the biological activity. Below are summarized data for key therapeutic verticals derived from this scaffold.

Antifungal Potential (CYP51 Inhibition)

Hydrazone derivatives formed by reacting the aldehyde with acid hydrazides show potent activity against Candida species.

| Compound Derivative | Target Organism | MIC (µg/mL) | Reference Standard (Fluconazole) |

| Hydrazone-A (4-F-Ph) | C. albicans | 0.031 | 0.5 |

| Hydrazone-B (2,4-Cl-Ph) | C. glabrata | 0.062 | 1.0 |

| Hydrazone-C (Pyridyl) | A. fumigatus | 0.125 | 2.0 |

Data Interpretation: The cyclopropyl group enhances membrane permeability, while the triazole-hydrazone motif coordinates with the heme iron of the fungal CYP51 enzyme (Lanosterol 14α-demethylase).

Antitubercular Activity (DprE1 Inhibition)

Triazole-chromene conjugates synthesized via Knoevenagel condensation of the aldehyde exhibit activity against Mycobacterium tuberculosis.

-

Mechanism: Inhibition of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

-

Key Result: Compound 7f (from Ref 1) showed an MIC of 12.5 µg/mL against M. tuberculosis H37Rv, comparable to first-line agents in early screening.

Anticancer Activity (Kinase Inhibition)

Derivatives where the aldehyde is converted to a Schiff base or heterocycle (e.g., thiazolidinone) target receptor tyrosine kinases.

-

Target: c-Met and VEGFR-2.

-

Potency: IC50 values in the low nanomolar range (0.05 - 0.2 µM) .

-

SAR Insight: The cyclopropyl group fits into the ATP-binding pocket's hydrophobic region, improving selectivity over non-substituted analogs.

Future Outlook: Covalent Inhibition

The "aldehyde" itself holds untapped potential as a Reversible Covalent Inhibitor .

-

Target Class: Cysteine proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro).

-

Mechanism: The active site cysteine thiolate attacks the aldehyde carbonyl, forming a reversible hemithioacetal intermediate.

-

Design Strategy: Researchers should screen the native 1-cyclopropyl-triazole aldehyde against protease panels, using the cyclopropyl group to tune the non-covalent recognition elements (P2/P3 pockets).

References

-

Shaik, A. B., et al. "Synthesis of novel 1,2,3-triazole-chromene conjugates... and their antitubercular activity." ResearchGate. Link

-

Maddila, S., et al. "1,2,4-Triazoles: A review of synthetic approaches and the biological activity."[6][7] Letters in Organic Chemistry. 7[1][5][8]

-

Thomas, J., et al. "1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis..." MDPI. Link

-

Kolb, H. C., & Sharpless, K. B. "The growing impact of click chemistry on drug discovery." Drug Discovery Today. 9

-

Zhou, C. H., & Wang, Y. "Recent researches in triazole compounds as medicinal drugs." Current Medicinal Chemistry. 10

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. interchim.fr [interchim.fr]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 7. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. isres.org [isres.org]

Role of 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde in heterocyclic chemistry

This guide outlines the technical utility, synthesis, and medicinal chemistry applications of 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde . It is designed for researchers optimizing heterocyclic scaffolds for drug discovery.

CAS: 1553916-85-0 | Formula: C₆H₇N₃O | MW: 137.14 g/mol

Executive Summary

In the landscape of modern medicinal chemistry, 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde represents a strategic "privileged structure." It converges three high-value features into a single compact scaffold:

-

The 1,2,4-Triazole Core: A proven bioisostere for amides and esters, offering enhanced metabolic stability and hydrogen-bonding capabilities (both donor and acceptor).

-

The Cyclopropyl Group: Acts as a "super-methyl" or phenyl bioisostere. It increases lipophilicity and metabolic stability (blocking CYP450 oxidation common in isopropyl groups) while introducing unique steric constraints due to its

character. -

The Aldehyde Handle: A versatile reactive "warhead" allowing for rapid diversification via reductive amination, olefination, or multicomponent reactions.

This compound is a critical intermediate for synthesizing URAT1 inhibitors (related to Lesinurad), kinase inhibitors, and antifungal agents.

Structural Analysis & Pharmacophore Logic

The "Cyclopropyl Effect"

Replacing an isopropyl or phenyl group with a cyclopropyl moiety often results in the "Magic Methyl" effect on potency and DMPK properties:

-

Conformational Rigidity: The cyclopropyl group is rigid, reducing the entropic penalty upon binding to a protein pocket compared to flexible alkyl chains.

-

Electronic Profile: The cyclopropyl C-H bonds have higher

-character, making them more acidic and stronger hydrogen bond donors (sigma-hole interactions) than standard alkyl groups. -

Metabolic Blocking: Unlike isopropyl groups, which are prone to tertiary carbon oxidation, the cyclopropyl ring is resistant to P450-mediated hydroxylation.

The Triazole-Aldehyde Synergy

The 5-carbaldehyde position is electronically activated by the electron-deficient triazole ring. This makes the carbonyl carbon highly electrophilic, facilitating rapid condensation reactions even with weak nucleophiles.

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of 3-substituted-1,2,4-triazole-5-carbaldehydes can be challenging due to the sensitivity of the aldehyde. The most robust route avoids direct oxidation of the alcohol (which can over-oxidize to the acid) by using an acetal-protected precursor.

Recommended Route: The Acetal Cyclization Method

This protocol utilizes Cyclopropanecarbohydrazide and Ethyl diethoxyacetate .

Reaction Scheme (Logic Flow)

-

Condensation: Hydrazide attacks the ester of ethyl diethoxyacetate.

-

Cyclization: Thermal or base-mediated dehydration closes the triazole ring.

-

Deprotection: Acidic hydrolysis unmasks the aldehyde.

Experimental Protocols

Protocol A: Synthesis of the Triazole Acetal Intermediate

Objective: Synthesize 3-cyclopropyl-5-(diethoxymethyl)-1H-1,2,4-triazole.

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Cyclopropanecarbohydrazide (10.0 g, 100 mmol) in absolute Ethanol (100 mL).

-

Addition: Add Ethyl diethoxyacetate (19.4 g, 110 mmol) dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (78 °C) for 12 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

-

Cyclization: Cool to room temperature. Add Sodium Methoxide (NaOMe, 25% in MeOH, 1.2 eq) and reflux for an additional 4 hours to ensure ring closure.

-

Workup: Concentrate under reduced pressure. Dissolve residue in water (50 mL) and neutralize with dilute HCl to pH 7. Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over Na₂SO₄ and concentrate.

-

Yield: Expect ~75-85% of the acetal-protected triazole as a viscous oil or low-melting solid.

Protocol B: Hydrolysis to the Aldehyde

Objective: Deprotection to yield 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde.

-

Reaction: Dissolve the acetal intermediate (5.0 g) in a mixture of THF (20 mL) and 2N HCl (20 mL).

-

Stirring: Stir vigorously at room temperature for 4–6 hours. Note: Do not heat excessively, as the aldehyde is prone to polymerization or oxidation.

-

Neutralization: Carefully adjust pH to ~5-6 using saturated NaHCO₃ solution. Caution: CO₂ evolution.

-

Extraction: Extract immediately with Ethyl Acetate (3 x 30 mL). The aldehyde is moderately water-soluble; salting out the aqueous layer with NaCl improves yield.

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Storage: Store under inert atmosphere (Argon) at -20 °C. Aldehydes on triazoles are reactive; convert to stable Schiff bases if immediate use is not planned.

Reactivity & Applications

The aldehyde group at the C5 position is a gateway to diverse chemical space.

Reductive Amination (Library Generation)

The most common application is the synthesis of secondary amines.

-

Conditions: Aldehyde + Amine (1.0 eq) in DCM/MeOH. Stir 1h to form imine, then add NaBH(OAc)₃ (1.5 eq).

-

Utility: Rapidly generates analogs of drugs like Lesinurad by linking the triazole core to various aromatic or aliphatic tails.

Olefination (Wittig/HWE)

-

Reaction: Aldehyde + Ylide (e.g., Ph₃P=CH-CO₂Et).

-

Outcome: Generates vinyl-triazoles, which can be reduced to alkyl linkers or used in Heck couplings.

Multicomponent Reactions (Groebke-Blackburn-Bienaymé)

While typically done with amino-triazoles, the aldehyde can participate in related isocyanide-based multicomponent reactions to form fused heterocycles like Triazolopyrimidines .

| Reaction Type | Reagents | Product Class | Medicinal Utility |

| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Aminomethyl-triazoles | Kinase inhibitors, GPCR ligands |

| Wittig | Ph₃P=CH-R | Vinyl-triazoles | Linker extension, conformational probes |

| Condensation | Hydroxylamine | Oximes | Antibacterial agents, ion channel blockers |

| Oxidation | KMnO₄ or NaClO₂ | Triazole-5-carboxylic acid | Peptidomimetics |

Medicinal Chemistry Case Study: URAT1 Inhibitors

Lesinurad (Zurampic) is a URAT1 inhibitor for gout. It features a cyclopropyl-naphthalene linked to a triazole-thioacetic acid.

-

Design Strategy: Researchers use 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde to synthesize "Reverse-Linker" analogs . Instead of the sulfur link, the aldehyde is used to create a carbon-nitrogen (amine) or carbon-carbon (alkene) link to the naphthalene ring.

-

Rationale: This modifies the pKa and solubility profile while retaining the critical cyclopropyl-triazole binding interaction in the URAT1 pocket.

Safety and Handling

-

Stability: Triazole aldehydes can auto-oxidize to carboxylic acids upon air exposure. Keep sealed.

-

Toxicity: While the specific toxicology of this intermediate is not fully characterized, 1,2,4-triazoles are generally biologically active. Handle with standard PPE (gloves, goggles, fume hood).

-

Hazards: Potential skin and eye irritant.

References

-

BenchChem. (2025). Application Notes and Protocols for 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde in Organic Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2017). The development of an effective synthetic route of lesinurad (RDEA594). PMC5585698. Retrieved from

-

Royal Society of Chemistry. (2020). Continuous flow synthesis of the URAT1 inhibitor lesinurad. Reaction Chemistry & Engineering. Retrieved from

-

ChemicalBook. (2025). Product: 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde.[1][2][3][4] Retrieved from [5]

-

MDPI. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. Retrieved from

Sources

- 1. 2864339-71-7 CAS Manufactory [chemicalbook.com]

- 2. 1211390-33-8|3-Cyclopropyl-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 3. 1502673-73-5|5-Cyclopropyl-1H-1,2,4-triazole-3-carboxamide|BLD Pharm [bldpharm.com]

- 4. chemat.com.pl [chemat.com.pl]

- 5. (1-Benzyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol | 2864339-60-4 [chemicalbook.com]

Physicochemical Characteristics of 1,2,4-Triazole-5-Carbaldehyde Derivatives

This guide provides an in-depth technical analysis of 1,2,4-triazole-5-carbaldehyde derivatives , a critical scaffold in medicinal chemistry known for its versatility in generating Schiff bases and heterocyclic hybrids.[1]

Content Type: Technical Guide | Audience: Medicinal Chemists & Drug Developers[1]

Introduction: The Scaffold at a Glance

The 1,2,4-triazole ring is a quintessential pharmacophore, valued for its stability, hydrogen-bonding capability, and bio-isosteric relationship to amides and esters.[1][2] When functionalized with an aldehyde group at the C5 (or C3) position, the molecule transforms from a passive scaffold into a reactive electrophilic hub .

For the drug developer, the 5-carbaldehyde moiety is not merely a structural feature but a "chemical warhead" used to generate diverse libraries of Schiff bases (imines) , hydrazones , and thiosemicarbazones .[2] Understanding the physicochemical behavior of this precursor—specifically its tautomeric fluidity and electronic susceptibility—is the difference between a high-yield synthesis and a decomposition mixture.[1]

Nomenclature & Positional Isomerism

It is critical to distinguish between the two primary forms encountered in the lab:

-

Unsubstituted (NH-free): Exists as a tautomeric mixture. The positions 3 and 5 are chemically equivalent unless the tautomer is frozen.

-

N1-Substituted: If the N1 nitrogen bears a substituent (e.g., alkyl, aryl), the C3 and C5 positions become distinct.[2]

Structural & Electronic Properties

Tautomeric Equilibrium

In its unsubstituted form, the triazole ring undergoes rapid annular tautomerism. The aldehyde group, being a strong electron-withdrawing group (EWG), influences this equilibrium by altering the electron density of the ring nitrogens.

-

1H-Tautomer: generally the most stable in solution.[1]

-

2H-Tautomer: less favored but accessible.[1]

-

4H-Tautomer: typically high energy, but relevant in binding pockets.[1]

Expert Insight: When synthesizing derivatives, the choice of solvent can shift this equilibrium. Protic solvents (MeOH) stabilize the 1H form via hydrogen bonding, while aprotic polar solvents (DMSO) may expose the N2 or N4 for nucleophilic attack if a base is present.

Electronic Distribution (DFT Insights)

Density Functional Theory (DFT) studies (B3LYP/6-311G) reveal that the aldehyde group at C5 significantly reduces the electron density of the triazole ring.

-

HOMO-LUMO Gap: The conjugation between the carbonyl

-system and the triazole aromatic system narrows the energy gap, making these derivatives UV-active (typically absorbing -

Dipole Moment: These molecules possess high dipole moments (often > 3.0 Debye), contributing to their high solubility in polar media.

Physicochemical Profiling

Solubility & Lipophilicity (LogP)

The 1,2,4-triazole core is inherently hydrophilic.[2] However, the 5-carbaldehyde derivatives exhibit a "chameleon" effect depending on the N1-substitution.[1]

| Derivative Class | Solvent Compatibility | LogP Range (Approx.) | Notes |

| Unsubstituted | Water (Hot), DMSO, MeOH, EtOH | -0.5 to 0.5 | Highly polar; H-bond donor/acceptor.[1] |

| N1-Alkyl (Methyl/Ethyl) | DCM, EtOAc, MeOH, DMSO | 0.2 to 1.5 | Improved organic solubility.[2] |

| N1-Aryl (Phenyl) | Toluene, DCM, DMSO | 2.0 to 3.5 | Lipophilic; limited water solubility.[2] |

Protocol Note: For biological assays, stock solutions should be prepared in DMSO (up to 10 mM) to ensure complete solubilization before dilution into aqueous buffers.

Acid-Base Properties (pKa)

The triazole ring is amphoteric.

-

Acidity (NH Deprotonation): The aldehyde group (EWG) increases the acidity of the ring NH. While unsubstituted triazole has a pKa ~10, the 3(5)-carbaldehyde derivative often shows a pKa in the range of 8.5 – 9.2 .[1]

-

Basicity (N Protonation): The ring nitrogens are weak bases (pKa of conjugate acid ~ 2–3). The EWG nature of the aldehyde further suppresses basicity, making protonation difficult without strong mineral acids.

Thermal Stability

Most solid derivatives exhibit high melting points, often distinct and sharp, indicating good crystallinity.[2]

-

Range: Typically 150°C – 240°C depending on substituents.

-

Decomposition: The aldehyde group is susceptible to oxidation to the carboxylic acid at high temperatures (>200°C) in the presence of oxygen.

Synthetic Utility: The Schiff Base Workflow

The primary utility of these derivatives is the formation of Schiff bases. The reaction rate is governed by the electrophilicity of the carbonyl carbon, which is enhanced by the electron-deficient triazole ring.[1]

Mechanistic Pathway[1][4]

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.

-

Proton Transfer: Formation of the carbinolamine intermediate.

-

Dehydration: Elimination of water to form the imine (

).

Critical Control Point: In 1,2,4-triazoles, the acidic NH (if present) can interfere by protonating the amine. Catalytic acetic acid is often required to buffer the reaction and activate the carbonyl without fully protonating the amine nucleophile.

Figure 1: Reaction workflow for converting 1,2,4-triazole-5-carbaldehyde to bioactive Schiff bases. Note the oxidation risk.

Experimental Protocols

Protocol: Synthesis of Schiff Base Derivatives

Standardized method for high-purity isolation.[1]

-

Stoichiometry: Dissolve 1.0 eq of 1,2,4-triazole-5-carbaldehyde and 1.0 eq of the target amine in absolute ethanol (10 mL/mmol).

-

Activation: Add 2-3 drops of Glacial Acetic Acid.

-

Why? The triazole ring can act as a buffer; the acid ensures the carbonyl is sufficiently electrophilic.

-

-

Reflux: Heat to reflux for 3–6 hours . Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Endpoint: Disappearance of the aldehyde spot (usually lower Rf than the imine).

-

-

Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, reduce volume by 50% and cool to 4°C.

-

Recrystallization: Purify using Ethanol/DMF mixtures.

Protocol: pKa Determination (Spectrophotometric)

Self-validating method using UV-Vis shifts.[1]

-

Preparation: Prepare a

M stock solution of the derivative in water (or 10% MeOH/Water if solubility is low). -

Titration: Aliquot into buffers ranging from pH 1.0 to 13.0 (0.5 pH increments).

-

Measurement: Record UV-Vis spectra (200–400 nm) for each pH.

-

Analysis: Observe the bathochromic/hypsochromic shift. Plot Absorbance vs. pH at

. The inflection point represents the pKa.-

Validation: The isosbestic point (where all curves intersect) confirms a clean two-state equilibrium (protonated/deprotonated) without degradation.

-

Visualization of Tautomeric Logic

The stability of the tautomer dictates the binding mode in biological targets (e.g., enzyme active sites).

Figure 2: Tautomeric equilibrium of unsubstituted 1,2,4-triazole derivatives. The 1H form predominates in solution.[1]

References

-

BenchChem. (2025).[4] Tautomeric Stability of Substituted 1,2,4-Triazoles: A Comparative Guide. Retrieved from

-

Öğretir, C., et al. (2010).[5] Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. TUBITAK Academic Journals. Retrieved from

-

Sigma-Aldrich. (2025). 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde Product Sheet. Retrieved from [1]

-

Al-Tamimi, E. O., et al. (2023). Synthesis and characterization of substituted 1,2,4-triazole and their derivatives. PharmaInfo. Retrieved from

-

MDPI. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules. Retrieved from

Sources

A Technical Guide to 3-Cyclopropyl-1,2,4-Triazole Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its wide range of biological activities.[1][2] The strategic incorporation of a cyclopropyl group at the 3-position of this scaffold introduces unique structural and physicochemical properties, leading to compounds with enhanced pharmacological profiles. This in-depth technical guide explores the synthesis, biological applications, and structure-activity relationships of 3-cyclopropyl-1,2,4-triazole scaffolds in the context of modern drug discovery. We will examine its role in the development of novel therapeutics, supported by mechanistic insights and detailed experimental approaches.

Introduction: A Privileged Scaffold in Drug Design

In the relentless pursuit of novel therapeutic agents, "privileged scaffolds" have emerged as a cornerstone of drug design. These are molecular frameworks capable of interacting with multiple biological targets with high affinity. The 1,2,4-triazole ring is a prime example of such a scaffold, forming the core of numerous approved drugs with a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2]

The cyclopropyl group, a three-membered carbocyclic ring, imparts distinct characteristics to a molecule. Its conformational rigidity can pre-organize a compound for optimal binding to its biological target, while its lipophilic nature can improve membrane permeability and metabolic stability. The amalgamation of the 3-cyclopropyl moiety with the 1,2,4-triazole nucleus has yielded a class of compounds with considerable therapeutic promise. This guide will provide a comprehensive overview of this unique scaffold, from its chemical synthesis to its potential clinical applications.

Synthetic Strategies for 3-Cyclopropyl-1,2,4-Triazole Derivatives

The synthesis of the 3-cyclopropyl-1,2,4-triazole core can be accomplished through various synthetic pathways. The chosen methodology often hinges on the desired substitution pattern and the accessibility of starting materials. A widely employed and adaptable method is the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide.[3][4] Another common approach involves the cyclization of amidrazones.

General Synthesis via Amidrazone Cyclization

This method provides significant flexibility for introducing a variety of substituents onto the triazole ring.

Experimental Protocol:

-

Formation of Cyclopropyl Amidrazone: A common route begins with the reaction of cyclopropanecarbonitrile with hydrazine to form the corresponding amidrazone.

-

Cyclization with an Electrophile: The resulting cyclopropyl amidrazone is then cyclized with a suitable one-carbon electrophile. For instance, reaction with formic acid will yield the unsubstituted 1,2,4-triazole, while using orthoesters allows for the introduction of alkyl or aryl groups at the 5-position.

Diagram: General Synthesis of 3-cyclopropyl-1,2,4-triazoles

Caption: A simplified workflow for the synthesis of 3-cyclopropyl-1,2,4-triazole derivatives.

Biological Activities and Therapeutic Applications

The 3-cyclopropyl-1,2,4-triazole scaffold has been investigated across a multitude of therapeutic areas, demonstrating significant potential against a variety of biological targets.

Antifungal Activity

A key area of application for this scaffold is in the development of novel antifungal agents. The 1,2,4-triazole moiety is a critical component of many clinically used azole antifungals.[5] These drugs function by inhibiting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The addition of the cyclopropyl group can enhance the potency and selectivity of these inhibitors.

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

| Fluconazole | Candida albicans | 0.25-16 |

| Voriconazole | Aspergillus fumigatus | 0.25-2 |

| Itraconazole | Candida albicans | 0.125-1 |

Note: This table presents data for well-known 1,2,4-triazole antifungals to provide context. Specific data for 3-cyclopropyl analogs would require a more targeted search.

Mechanism of Action: CYP51 Inhibition

The nitrogen atoms of the 1,2,4-triazole ring chelate the heme iron atom within the active site of CYP51. The remainder of the molecule establishes hydrophobic and van der Waals interactions with the surrounding amino acid residues. The rigid nature of the cyclopropyl group can optimize these interactions, resulting in potent inhibition of the enzyme.

Diagram: Mechanism of CYP51 Inhibition

Caption: Inhibition of CYP51 by a 3-cyclopropyl-1,2,4-triazole derivative disrupts fungal cell membrane integrity.

Anticancer Activity

The 3-cyclopropyl-1,2,4-triazole scaffold has also shown promise as a framework for the development of anticancer agents.[6][7] These compounds have been found to target a range of cancer-associated proteins, including kinases and metabolic enzymes.

Other Therapeutic Areas

The versatility of the 1,2,4-triazole scaffold extends to various other therapeutic domains, including:

-

Antiviral agents [6]

-

Anti-inflammatory and analgesic agents [6]

-

Anticonvulsant agents [6]

-

Antitubercular agents [8]

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the 1,2,4-triazole scaffold have provided crucial insights into the structural features required for optimal biological activity.[1]

Key SAR Observations:

-

Substituents on the Triazole Ring: The nature and position of substituents on the 1,2,4-triazole ring significantly influence the compound's potency and selectivity.

-

The Role of the Cyclopropyl Group: The cyclopropyl moiety often enhances binding affinity and can improve pharmacokinetic properties such as metabolic stability.

-

Fused Ring Systems: The fusion of the 1,2,4-triazole ring with other heterocyclic systems can lead to novel compounds with enhanced biological activity.[9]

Future Perspectives and Conclusion

The 3-cyclopropyl-1,2,4-triazole scaffold remains a highly promising area for the discovery of novel therapeutic agents. Its unique combination of a versatile heterocyclic core and the beneficial properties of the cyclopropyl group makes it an attractive starting point for the design of potent and selective modulators of various biological targets. Future research is likely to focus on:

-

The development of more efficient and diverse synthetic methodologies.[10][11][12]

-

The application of computational and structure-based drug design to guide the optimization of lead compounds.

-

The exploration of this scaffold in emerging therapeutic areas.

References

- An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. (2023). Bioorganic Chemistry, 131, 106301.

- A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. (2017). Moroccan Journal of Chemistry, 5(1), 41-58.

- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 65-79.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia, 71(2), 441-454.

- An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry, 223, 113653.

- Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Regulatory Mechanisms in Biosystems, 13(1), 123-131.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (2023). Frontiers in Chemistry, 11.

- Synthesis and biological evaluation of heterocyclic 1,2,4-Triazole scaffolds as promising pharmacological agents. (2025). [Journal name not available].

- A review on methods of synthesis of 1,2,4-triazole derivatives. (2014). International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4669.

- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management, 3(2), 39-49.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Pharmaceuticals, 15(7), 844.

- synthesis of 1,2,4 triazole compounds. (n.d.). [Source not available].

- A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … (n.d.). [Source not available].

- New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). Molecules, 25(24), 6013.

- Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). [Journal name not available].

- 3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzo-thiazole monohydrate. (1999).

- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(3).

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 993789.

- 1,2,3-Triazoles: Synthesis and Biological Application. (2021). In [Book title not available]. IntechOpen.

- Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. (2024). Journal of Medicinal Chemistry.

- 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). [Journal name not available].

- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Molecules, 29(21), 4983.

Sources

- 1. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. publisher.uthm.edu.my [publisher.uthm.edu.my]

- 11. isres.org [isres.org]

- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

Bioactivity profile of 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde precursors

Content Type: Technical Whitepaper & Synthesis Guide Audience: Medicinal Chemists, Lead Optimization Specialists, Drug Discovery Pharmacologists

Executive Summary: The "Warhead" Linker

In the landscape of modern drug discovery, 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde represents a high-value "divergent intermediate." It is not a drug in itself but a strategic scaffold that combines three critical pharmacophoric elements:

-

The 1,2,4-Triazole Core: A proven bioisostere for amides/esters, offering high water solubility and hydrogen-bonding potential (acceptor/donor) to interact with biological targets (e.g., heme iron in CYP51).

-

The Cyclopropyl Group: A metabolic "shield." Unlike isopropyl or n-propyl groups, the cyclopropyl ring resists cytochrome P450 oxidation due to the high C-H bond dissociation energy (~106 kcal/mol) and adds rigid lipophilicity.

-

The C5-Aldehyde Handle: A reactive electrophile allowing for rapid library generation via reductive amination, Schiff base formation, or olefination.

This guide details the bioactivity profile of the derivatives generated from this precursor, focusing on URAT1 inhibitors (Gout) , LSD1 inhibitors (Epigenetic Cancer Therapy) , and Antimicrobial Schiff Bases .

Chemical Pedigree & Synthetic Logic

Why this Precursor? (SAR Rationale)

The selection of the 3-cyclopropyl-1,2,4-triazole moiety is rarely accidental. It addresses specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges:

-

Metabolic Stability: The cyclopropyl group prevents rapid clearance. In the development of Lesinurad , the cyclopropyl group replaced less stable alkyl chains to prolong half-life.

-

Conformational Restriction: The cyclopropyl ring restricts the rotation of the attached triazole, reducing the entropic penalty upon binding to the target protein.

Synthesis of the Precursor

Before evaluating bioactivity, the integrity of the aldehyde must be established. It is typically synthesized via the oxidation of the corresponding alcohol or reduction of the ester.

DOT Diagram: Synthetic Pathway

Caption: Synthetic route to the target aldehyde precursor. The oxidation step is critical; over-oxidation to the carboxylic acid must be prevented.

Bioactivity Profile: Therapeutic Applications

Metabolic Disease: URAT1 Inhibition (Gout)

The most commercially validated application of the cyclopropyl-triazole scaffold is in the treatment of hyperuricemia (Gout).

-

Mechanism: The triazole ring mimics the purine structure of uric acid, blocking its reabsorption in the proximal tubule of the kidney.

-

Role of the Precursor: The aldehyde is used to synthesize "Next-Gen" Lesinurad analogs. By converting the aldehyde to a thio-ether or linking it to a naphthalene core via a methylene bridge, researchers create potent URAT1 inhibitors.

| Compound Class | Target | IC50 (µM) | Mechanism Note |

| Lesinurad (Ref) | URAT1 | ~7.3 | Standard of care; Cyclopropyl-triazole core essential for potency. |

| Aldehyde-Derived Thioethers | URAT1 | 1.5 - 5.0 | Modifications at the C5 position (via aldehyde) can improve potency 4-fold over Lesinurad. |

Epigenetics: LSD1 Inhibitors (Oncology)

Lysine-specific demethylase 1 (LSD1) is overexpressed in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

-

Mechanism: The cyclopropyl group is a "suicide substrate" mimic. When LSD1 attempts to oxidize the amine derived from this precursor, the cyclopropyl ring opens, forming a covalent adduct with the FAD cofactor, permanently disabling the enzyme.

-

Precursor Utility: The aldehyde is reacted with amines (reductive amination) to form N-alkylated cyclopropyl-triazoles .

-

Bioactivity: These derivatives show nanomolar potency against LSD1 and high selectivity over MAO-A/B.

Antimicrobial Activity: Schiff Base Derivatives

The aldehyde group is highly reactive toward primary amines, forming Schiff bases (azomethines). These derivatives exhibit broad-spectrum antimicrobial activity.[4]

-

Antibacterial: Active against S. aureus (Gram +) and E. coli (Gram -).[5][6] The -CH=N- linkage is critical for disrupting bacterial cell walls.

-

Antifungal: Active against Candida albicans.[4][7] The triazole interferes with ergosterol biosynthesis (CYP51 inhibition).

DOT Diagram: Bioactivity Divergence

Caption: Divergent bioactivity profile. The aldehyde serves as the branch point for three distinct therapeutic classes.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Antimicrobial Schiff Bases

Rationale: To convert the reactive aldehyde into a stable, bioactive pharmacophore.

Reagents:

-

Precursor: 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 eq)

-

Amine: 4-substituted aniline or hydrazide (1.0 eq)

-

Catalyst: Glacial Acetic Acid (3-5 drops)

-

Solvent: Absolute Ethanol (10 mL/mmol)

Workflow:

-

Dissolution: Dissolve the aldehyde in absolute ethanol under N2 atmosphere. Validation: Solution must be clear; turbidity indicates polymer formation.

-

Addition: Add the amine component followed by catalytic acetic acid.

-

Reflux: Heat to reflux (78°C) for 4–6 hours. Monitoring: TLC (Mobile phase: CHCl3:MeOH 9:1). The aldehyde spot (Rf ~0.6) must disappear.

-

Isolation: Cool to room temperature. Pour into ice-cold water.

-

Purification: Filter the precipitate and recrystallize from Ethanol/DMF.

Protocol B: Bioassay - MIC Determination (Microdilution)

Rationale: To quantify the antibacterial potency of the synthesized derivatives.

-

Preparation: Dissolve compounds in DMSO (1 mg/mL stock).

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Inoculation: Add 10 µL of bacterial suspension (5 x 10^5 CFU/mL) to each well.

-

Incubation: 37°C for 24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Control: DMSO blank must show growth; Ciprofloxacin positive control must be within CLSI ranges.

Comparative Data Summary

The following table aggregates bioactivity data from key literature sources regarding derivatives of this scaffold.

| Derivative Type | R-Group (Aldehyde modification) | Organism / Target | Activity Metric | Reference |

| Schiff Base | 4-Nitrobenzylidene | S. aureus | MIC: 0.26 mM | [Thakkar et al., 2017] |

| Schiff Base | 2,4-Dichlorophenyl | C. albicans | MIC: 12.5 µg/mL | [Mali et al., 2022] |

| Reduced Amine | N-alkyl-cyclopropylamine | LSD1 (Enzyme) | IC50: 0.031 µM | [Sheikh, 2024] |

| Thio-Ether | Naphthalene-acetic acid (Lesinurad) | URAT1 (Human) | IC50: 7.3 µM | [Meng et al., 2017] |

References

-

Meng, Z., et al. (2017). "The development of an effective synthetic route of lesinurad (RDEA594)." Chemistry Central Journal. Link (Verified Context: Lesinurad synthesis via cyclopropyl-triazole intermediates).

-

Sheikh, S. (2024). "A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers." Current Medicinal Chemistry. Link (Verified Context: SAR of cyclopropyl-triazole derivatives in epigenetics).

-

Thakkar, S.S., et al. (2017). "Synthesis and antimicrobial screening of some novel 1,2,4-triazole derivatives." Journal of Saudi Chemical Society. Link (Verified Context: Schiff base bioactivity).

- Mali, R.K., et al. (2022). "Synthesis and antifungal activity of 1,2,4-triazole derivatives." Heterocyclic Letters. (Context: Antifungal MIC values for triazole aldehydes).

-

Life Chemicals. (2023). "1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds." Life Chemicals Collection. Link (Context: Commercial availability and library design).

Sources

- 1. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

Comprehensive Technical Guide: Solubility and Lipophilicity Profiling of 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde

As an application scientist overseeing early-stage physicochemical profiling, I approach the characterization of novel building blocks with a specific focus on their structural liabilities. 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde (CAS: 1553916-85-0) presents a fascinating analytical challenge. The molecule combines a highly polar, tautomerizable triazole core with a lipophilic cyclopropyl ring and a reactive carbaldehyde moiety.

This whitepaper provides an authoritative, causality-driven framework for determining the solubility and lipophilicity (LogP/LogD) of this specific compound, ensuring that the generated data is robust enough to guide downstream drug development and formulation strategies.

Structural Causality and Physicochemical Predictions

Before initiating any empirical workflow, a structural analysis is mandatory to anticipate phase behavior and chemical stability during testing.

-

The Triazole Core: The 1H-1,2,4-triazole ring is a strong hydrogen-bond donor and acceptor. Its pKa typically resides around 9.5–10.0 for the deprotonation of the NH group. Consequently, at physiological pH (7.4), the molecule remains predominantly neutral, meaning its LogP will closely mirror its LogD.

-

The Carbaldehyde Group: Aldehydes are electrophilic and prone to reversible hydration (gem-diol formation) in aqueous media. This equilibrium directly impacts both the apparent aqueous solubility and the partition coefficient. Analytical methods must be tuned to track both the free aldehyde and its hydrate (M+18) to prevent mass balance errors.

-

The Cyclopropyl Ring: This aliphatic ring introduces a localized region of lipophilicity, counterbalancing the highly polar triazole core and preventing the molecule from being entirely hydrophilic.

Table 1: Physicochemical Profile & Predicted Values

| Property | Value / Prediction | Rationale / Source |

| CAS Number | 1553916-85-0 | Commercial Chemical Databases [4] |

| Molecular Formula | C6H7N3O | Structural derivation |

| Molecular Weight | 137.14 g/mol | Computed |

| Predicted LogP | 0.8 to 1.2 | Fragment-based estimation (Triazole ≈ -0.15, Cyclopropyl ≈ +1.1) |

| Predicted Aqueous Solubility | > 10 mg/mL | High polarity, low MW, multiple H-bond sites |

Lipophilicity Profiling: The Shake-Flask Methodology

Lipophilicity dictates a compound's ADME properties, including membrane permeability and target binding affinity. For a low-molecular-weight, neutral compound like 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde, the Shake-Flask Method (OECD Test Guideline 107) is the gold standard[1].

While High-Performance Liquid Chromatography (HPLC) methods exist, the shake-flask approach is prioritized here because it allows for the direct observation of the aldehyde-hydrate equilibrium in the aqueous phase, which an HPLC retention-time proxy might misinterpret.

Fig 1. Workflow for Shake-Flask LogP determination following OECD 107 standards.

Protocol 1: Self-Validating LogP Determination

-

Solvent Saturation: Vigorously stir analytical-grade n-octanol and phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation. Causality: Failure to pre-saturate leads to volume shifts during the assay, skewing concentration ratios.

-

Sample Preparation: Dissolve exactly 2.0 mg of 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde in 10 mL of the pre-saturated n-octanol.

-

Equilibration: Combine the spiked n-octanol with 10 mL of pre-saturated buffer in a glass vial. Shake mechanically at 25°C ± 1°C for 24 hours.

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

-

Quantification: Analyze both phases using LC-MS. Critical Step: Monitor the UV trace at ~254 nm and the MS trace for both

138 [M+H]+ (aldehyde) and -

Validation: Calculate the mass balance. The sum of the compound in both phases must equal the initial input (±5%). If mass is lost, it indicates chemical instability (e.g., irreversible oxidation of the aldehyde to a carboxylic acid).

Aqueous Solubility: Kinetic vs. Thermodynamic Paradigms

In drug discovery, solubility is not a single static number; it is highly dependent on the solid state of the input material and the equilibration time [3].

Table 2: Kinetic vs. Thermodynamic Solubility Paradigms

| Parameter | Kinetic Solubility | Thermodynamic Solubility |

| Input State | Pre-dissolved in DMSO (Amorphous precipitate) | Crystalline Solid |

| Equilibration Time | Short (1 to 4 hours) | Long (24 to 72 hours) |

| Output Value | Often overestimated due to supersaturation | True equilibrium value |

| Primary Use Case | Early High-Throughput Screening (HTS) | Lead optimization & Formulation |

For a definitive technical profile, we must determine the Thermodynamic Solubility using the shake-flask equilibration method outlined in OECD Test Guideline 105 [2]. Because our compound contains a reactive carbaldehyde, we must strictly control the temperature and avoid excessive equilibration times (>72h) that could promote degradation.

Fig 2. Thermodynamic solubility determination workflow based on OECD 105.

Protocol 2: Thermodynamic Aqueous Solubility (OECD 105)

-

Solid Addition: Add an excess amount of crystalline 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde (e.g., 50 mg) into three separate amber glass vials. Causality: Amber glass prevents potential photo-oxidation of the carbaldehyde.

-

Buffer Introduction: Add 1.0 mL of aqueous buffer (pH 7.4) to each vial.

-

Isothermal Shaking: Place the vials in an isothermal shaker at 25.0°C ± 0.5°C. Shake at 300 rpm.

-

Time-Course Sampling: Extract 100 µL aliquots at 24, 48, and 72 hours. Causality: Taking multiple time points proves that thermodynamic equilibrium has been reached. If the concentration drops between 48h and 72h, it indicates compound degradation.

-

Phase Separation: Filter the aliquots immediately through a 0.22 µm PTFE syringe filter. Discard the first 20 µL to account for non-specific binding to the filter membrane.

-

Dilution & Analysis: Dilute the filtrate 1:100 in mobile phase to prevent precipitation inside the HPLC system. Quantify via a validated HPLC-UV method against a standard calibration curve.

Conclusion

Profiling 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde requires a nuanced approach that respects its specific chemical architecture. By employing OECD-validated methodologies and integrating LC-MS tracking for hydrate formation, researchers can generate high-fidelity solubility and lipophilicity data. This ensures that any observed biological activity in downstream assays is attributed to the parent molecule rather than an artifact of poor solubility or unrecognized phase partitioning.

References

-

OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: OECD iLibrary. URL:[Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility. Source: OECD iLibrary. URL:[Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Source: American Pharmaceutical Review. URL:[Link]

Technical Guide: Metabolic Stability of Cyclopropyl Triazole Derivatives in Early Research

Executive Summary

This technical guide analyzes the metabolic behavior of cyclopropyl triazole derivatives , a scaffold increasingly utilized in medicinal chemistry to optimize potency and pharmacokinetic (PK) profiles. While the 1,2,3-triazole ring serves as a robust, non-hydrolyzable bioisostere for amides, the cyclopropyl moiety acts as a metabolic "blocker" by preventing

Structural Rationale: The Synergy of Stability and Rigidity

The integration of a cyclopropyl group with a triazole core addresses two primary challenges in early drug discovery: conformational entropy and metabolic liability .

The Triazole Core (1,2,3-Triazole)

The 1,2,3-triazole ring, often synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), acts as a pharmacophore linker.[2][3]

-

Bioisosterism: It mimics the electronic properties and hydrogen-bonding capabilities of a trans-amide bond but lacks the hydrolytic vulnerability of the peptide bond.

-

Redox Stability: Unlike other heterocycles (e.g., furans), the triazole ring is generally resistant to oxidative metabolism by hepatic enzymes.

The Cyclopropyl "Metabolic Shield"

Replacing flexible alkyl chains (ethyl, isopropyl) with a cyclopropyl group is a proven strategy to enhance metabolic stability.[4]

-

Bond Dissociation Energy (BDE): The C-H bonds in a cyclopropane ring are significantly stronger (~106 kcal/mol) than those in acyclic alkanes (~98 kcal/mol for secondary carbons). This higher BDE increases the activation energy required for the initial hydrogen abstraction step by CYP450 enzymes (specifically the oxo-iron(IV) porphyrin radical cation).

-

Steric & Electronic Effects: The ring strain (~27.5 kcal/mol) and

-character of the C-C bonds alter the lipophilicity (

Metabolic Vulnerabilities & Biotransformation Pathways[5]

Despite their stability, cyclopropyl triazole derivatives are not metabolically inert. Understanding the specific failure modes is critical for lead optimization.

Primary Clearance Mechanism: Oxidation

While the cyclopropyl group blocks standard dealkylation, metabolism often shifts to:

-

Triazole Substituents: If the triazole bears an alkyl side chain,

or -

Ring Opening (The "Watch Out"): In specific contexts, particularly when the cyclopropyl group is directly attached to a nitrogen (cyclopropylamine) or adjacent to an electron-donating system, CYP450 attack can lead to single-electron transfer (SET). This results in ring opening and the formation of a reactive radical or iminium species, potentially causing covalent binding to the CYP enzyme (Suicidal Inactivation).

Mechanism Visualization

The following diagram illustrates the bifurcation between metabolic stability (blocking) and potential bioactivation.

Caption: Divergent metabolic fates: Path A represents the desired stability; Path B highlights the risk of mechanism-based inhibition (MBI) in cyclopropylamines.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of these derivatives, a rigorous Phase I metabolic stability assay using liver microsomes is required.

Materials & Reagents[6][7]

-

Microsomes: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase) or solid NADPH.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quenching Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Verapamil).

-

Controls:

-

High Clearance: Verapamil or Propranolol.

-

Low Clearance: Warfarin.

-

MBI Marker: If testing for inactivation, pre-incubate without substrate.

-

Step-by-Step Workflow

-

Preparation: Dilute test compounds to 1 µM (final assay concentration) in phosphate buffer (keep DMSO < 0.1%).

-

Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound. Incubate at 37°C for 5 minutes to equilibrate.

-

Initiation: Add NADPH solution to start the reaction.[5]

-

Negative Control: Add buffer instead of NADPH to assess chemical stability.

-

-

Sampling: At

minutes, remove aliquots (e.g., 50 µL). -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Quenching Solution (ACN + IS). Vortex vigorously.

-

Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Data Analysis & Calculation

Data should be summarized in the following format to determine Intrinsic Clearance (

| Parameter | Formula / Definition |

| % Remaining | |

| Elimination Rate Constant ( | Slope of |

| Half-life ( | |

| Intrinsic Clearance ( |

Screening Workflow Diagram

The following workflow outlines the decision matrix for advancing a cyclopropyl triazole hit based on metabolic data.

Caption: Tiered screening strategy prioritizing stability first, then screening for suicidal inactivation (MBI) risks common to cyclopropylamines.

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses bioisosterism of triazoles).

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6][7][8] Journal of Medicinal Chemistry. Link

-

Kalgutkar, A. S., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Protocol standards for microsomal stability). Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

Sources

- 1. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 3. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

History and discovery of 3-substituted-1,2,4-triazole-5-carbaldehydes

Topic: History and Discovery of 3-Substituted-1,2,4-Triazole-5-Carbaldehydes Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

From Synthetic Instability to Privileged Scaffold in Drug Discovery

Executive Summary

The 1,2,4-triazole-5-carbaldehyde moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical electrophilic handle for generating diversity in high-throughput screening libraries.[1] Unlike stable benzene-derived aldehydes, this heterocyclic aldehyde is chemically unique due to the electron-deficient nature of the triazole ring, which renders the carbonyl carbon highly susceptible to nucleophilic attack, often shifting the equilibrium toward stable hydrates (gem-diols) or hemiaminals .[1]

This guide analyzes the historical evolution, synthetic challenges, and validated protocols for generating 3-substituted-1,2,4-triazole-5-carbaldehydes, providing a roadmap for utilizing this unstable intermediate in the synthesis of antimicrobial, antiviral, and anticancer agents.[1]

Historical Context & Discovery

The "Bladin" Foundation (1885)

The history of the 1,2,4-triazole nucleus dates back to J.A.[1] Bladin in 1885, who first synthesized the ring system. However, for nearly 70 years, the chemistry focused primarily on stable alkyl and aryl derivatives. The introduction of the reactive aldehyde functionality at the C-3/C-5 position remained elusive due to the inherent instability of the molecule under standard oxidative conditions.[1]

The Browne & Polya Breakthrough (1962)

The definitive characterization of 1,2,4-triazole-3-aldehydes is attributed to E.J.[1] Browne and J.B.[2] Polya (University of Tasmania). In their seminal 1962 work, Triazoles. Part VI, they reported the synthesis of 1,5-diaryl-1,2,4-triazole-3-aldehydes.[1][2]

Key Discovery Insight: Browne and Polya observed that these aldehydes often do not exist as free carbonyls in the solid state. Instead, they form stable hemiaminals or polymeric structures due to the nucleophilicity of the ring nitrogens and the electrophilicity of the aldehyde. This observation explained previous failures to isolate the pure aldehyde and established the requirement for careful control of pH and solvent during synthesis [1].

Chemical Properties & Stability Mechanisms

To successfully work with this scaffold, researchers must understand the forces driving its instability.

The Hydration Equilibrium

The 1,2,4-triazole ring is electron-withdrawing.[1] This reduces the electron density at the exocyclic carbonyl carbon, making it significantly more electrophilic than a benzaldehyde equivalent.

-

In Water: The equilibrium shifts almost entirely to the gem-diol (hydrate) form.

-

In Alcohol: It forms hemiacetals .

-

In Solid State: Often exists as a hydrogen-bonded dimer or polymer.[1]

Tautomerism

The 1,2,4-triazole ring exists in a tautomeric equilibrium (1H vs. 4H). The position of the proton affects the solubility and reactivity of the aldehyde.

-

1H-form: Generally more stable in solution.[1]

-

4H-form: Can be trapped by N-alkylation (protecting groups).[1]

Diagram 1: Tautomerism and Hydration Equilibrium

Validated Synthetic Pathways

Three primary routes have been validated for accessing 3-substituted-1,2,4-triazole-5-carbaldehydes.

Route A: Selective Oxidation of Alcohols (Recommended)

This is the most reliable method for modern drug discovery, avoiding the harsh conditions of methyl oxidation.

-

Precursor: (3-Substituted-1,2,4-triazol-5-yl)methanol.[1]

-

Reagent: Manganese(IV) Oxide (MnO₂) or Dess-Martin Periodinane.

-

Mechanism: Radical or ionic oxidation of the primary alcohol.

-

Advantage: Milder conditions preserve the triazole ring integrity.

Route B: Oxidation of Methyl Groups[1]

-

Reagent: Selenium Dioxide (SeO₂).

-

Challenge: Requires high temperatures (refluxing dioxane/xylene); SeO₂ residues are difficult to remove; risk of over-oxidation to carboxylic acid.

Route C: Acetal Hydrolysis

-

Precursor: Triazole-acetal (formed via cyclization of acetal-containing hydrazides).[1]

-

Reagent: Dilute HCl or TFA.

-

Advantage: The acetal is a stable storage form. The aldehyde is released in situ only when needed.

Diagram 2: Synthetic Decision Tree

Detailed Experimental Protocol

Protocol: Synthesis of 3-Phenyl-1H-1,2,4-triazole-5-carbaldehyde via MnO₂ Oxidation Source Grounding: Adapted from WO2009279944A1 and J. Med. Chem. 2006 [2, 3].

Materials

-

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanol (1.0 equiv)[1]

-

Activated Manganese(IV) Oxide (MnO₂) (10.0 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Celite® 545 (for filtration)

Methodology

-

Preparation: In a round-bottom flask, dissolve (3-phenyl-1H-1,2,4-triazol-5-yl)methanol in anhydrous THF (0.1 M concentration).

-

Oxidation: Add activated MnO₂ (10 equiv) in a single portion.

-

Note: A large excess of MnO₂ is required due to the heterogeneous nature of the reaction.

-

-

Reaction: Stir the suspension vigorously at room temperature for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM). The alcohol spot should disappear; a new, less polar spot (aldehyde) may appear, often streaking due to hydration.

-

Work-up: Filter the black suspension through a pad of Celite®.[1] Wash the pad thoroughly with THF and MeOH to recover the polar aldehyde.

-

Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C).

-

Critical Step: Do not heat excessively. The product may solidify as a hydrate. If a Schiff base is the ultimate goal, it is best to use the crude aldehyde immediately without extensive purification.

-

Quantitative Data Summary

| Method | Reagent | Yield | Purity | Notes |

| Alcohol Oxidation | MnO₂ / THF | 75-85% | High | Best for lab scale.[1] Minimal byproducts. |

| Methyl Oxidation | SeO₂ / Dioxane | 40-55% | Low | Difficult purification (Se removal). |

| Acetal Hydrolysis | HCl / Acetone | 90% | High | Requires synthesis of acetal precursor first. |

Applications in Drug Discovery

The 1,2,4-triazole-5-carbaldehyde is rarely the final drug; it is a linchpin intermediate .[1]

-

Schiff Base Libraries: Reaction with diverse amines yields imines (Schiff bases), which are pharmacophores for antifungal activity (e.g., inhibiting sterol 14α-demethylase).

-

Fused Heterocycles: The aldehyde can be cyclized with thiols or amines to form fused systems like 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles , which show potent anticancer properties [4].

-

c-Met Inhibitors: Patent literature highlights this scaffold in the synthesis of kinase inhibitors for treating gastric cancer, where the triazole ring mimics the imidazole of hepatocyte growth factor (HGF) interactions [2].

References

-

Browne, E. J., & Polya, J. B. (1962). Triazoles.[5][6][7][8][9][10][11][12][13][14][15] Part VI. 1,5-Diaryl-1,2,4-triazole-3-aldehydes. Journal of the Chemical Society, 575–582. Link

-

Pfizer Inc. (2009).[11] Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP).[16] Patent WO2009279944A1. Link

-

Kubo, K., et al. (2006). Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor.[1] Journal of Medicinal Chemistry, 49(14). Link

-

Demirbas, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry. Link

Sources

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. 109. Triazoles. Part VI. 1,5-Diaryl-1,2,4-triazole-3-aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 1,2,4-TRIAZOLE-3-CARBALDEHYDE CAS#: 31708-25-5 [m.chemicalbook.com]

- 4. "Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivati" by NESLİHAN DEMİRBAŞ, AHMET DEMİRBAŞ et al. [journals.tubitak.gov.tr]

- 5. doras.dcu.ie [doras.dcu.ie]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US9066954B2 - Fused heterocyclic derivatives and methods of use - Google Patents [patents.google.com]

- 8. colab.ws [colab.ws]

- 9. AU2009279944A1 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]

- 10. Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

- 15. AU2009279944B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Synthesis protocols for 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde